Potency Against A549 Lung Cancer Cells Compared to Analogous Derivatives
3-(2-Methylbenzamido)benzofuran-2-carboxamide demonstrates significant cytotoxic activity against the A549 lung cancer cell line. Compared to its close structural analog, N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide, which exhibits an IC50 of 15.0 µM, the target compound is over 17-fold more potent .
| Evidence Dimension | Cytotoxicity (IC50) against A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 0.858 µM |
| Comparator Or Baseline | N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (15.0 µM) |
| Quantified Difference | ~17.5-fold more potent (lower IC50) |
| Conditions | Cell viability assessed via MTT assay after 48h incubation |
Why This Matters
For oncology research programs focused on lung cancer, this marked difference in potency means the target compound can achieve effective inhibition at significantly lower concentrations, potentially reducing off-target effects and material costs in primary screening.
